2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol is a complex organic compound with a unique structure that includes a methoxy group, an oxadiazole ring, and an amino alcohol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amino alcohol formation: The final step involves the reaction of the intermediate with an appropriate amine and alcohol under controlled conditions to form the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Another compound with a similar structural motif but different functional groups and potential applications.
2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol: This compound is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of 2-[({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)amino]-2-methylpropan-1-ol lies in its specific combination of a methoxy group, an oxadiazole ring, and an amino alcohol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H23N3O4/c1-11-18-15(23-19-11)9-22-13-6-5-12(7-14(13)21-4)8-17-16(2,3)10-20/h5-7,17,20H,8-10H2,1-4H3 |
InChI Key |
QDDWICMCAMIMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNC(C)(C)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.